3-[(2-chloro-4-fluorobenzyl)sulfanyl]-4-methyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole
Description
3-[(2-chloro-4-fluorobenzyl)sulfanyl]-4-methyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole is a complex organic compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Properties
IUPAC Name |
3-[(2-chloro-4-fluorophenyl)methylsulfanyl]-4-methyl-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClFN3O3S/c1-24-18(12-7-15(25-2)17(27-4)16(8-12)26-3)22-23-19(24)28-10-11-5-6-13(21)9-14(11)20/h5-9H,10H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRUHDTZTVHMCSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC2=C(C=C(C=C2)F)Cl)C3=CC(=C(C(=C3)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClFN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-[(2-chloro-4-fluorobenzyl)sulfanyl]-4-methyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the chlorofluorobenzyl sulfide: This step involves the reaction of 2-chloro-4-fluorobenzyl chloride with sodium sulfide to form the corresponding sulfide.
Formation of the triazole ring: The chlorofluorobenzyl sulfide is then reacted with 4-methyl-5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-3-thiol under basic conditions to form the desired triazole compound.
Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity, as well as the use of large-scale reactors and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
3-[(2-chloro-4-fluorobenzyl)sulfanyl]-4-methyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like tin(II) chloride or iron powder.
Substitution: The chlorofluorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form new derivatives.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Tin(II) chloride, iron powder.
Nucleophiles: Amines, thiols.
The major products formed from these reactions depend on the specific conditions and reagents used but can include sulfoxides, sulfones, amines, and various substituted derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: As a probe for studying biological processes and as a potential therapeutic agent due to its unique chemical structure.
Medicine: As a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry: As an intermediate in the synthesis of agrochemicals, pharmaceuticals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 3-[(2-chloro-4-fluorobenzyl)sulfanyl]-4-methyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole is not fully understood but is believed to involve interactions with specific molecular targets such as enzymes or receptors. The triazole ring and the various functional groups present in the compound can interact with these targets through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions, leading to modulation of their activity.
Comparison with Similar Compounds
Similar compounds to 3-[(2-chloro-4-fluorobenzyl)sulfanyl]-4-methyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole include other triazole derivatives with different substituents on the triazole ring or the aromatic groups. Some examples include:
- 2-[(2-chloro-6-fluorobenzyl)sulfanyl]-3-(4-chlorophenyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one .
- 3-[5-[(2-chloro-6-fluorobenzyl)sulfanyl]-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]pyridine .
These compounds share similar structural features but differ in the specific substituents and their positions, which can lead to differences in their chemical properties and biological activities
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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